![molecular formula C18H22N2OS B2769783 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)isobutyramide CAS No. 898433-54-0](/img/structure/B2769783.png)
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)isobutyramide
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Overview
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)isobutyramide, also known as UNC0638, is a chemical compound that has gained significant attention in the scientific community due to its potential as a tool for epigenetic research. This compound is a selective inhibitor of the histone lysine methyltransferase G9a, which plays a crucial role in regulating gene expression. The inhibition of G9a by UNC0638 has been shown to have a range of effects on cellular processes, making it a valuable tool for studying epigenetic regulation.
Scientific Research Applications
Corrosion Inhibition
Compounds with structural similarities to "N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)isobutyramide", such as thiophene derivatives, have been studied for their applications in corrosion inhibition. For instance, a thiophene Schiff base has demonstrated effective corrosion inhibition on mild steel in acidic solutions, highlighting the potential of thiophene-containing compounds in protecting metals from corrosion in industrial applications (Daoud et al., 2014).
Antagonistic Activities
Derivatives of indole, a core structure related to "N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)isobutyramide", have been explored for their pharmacological properties, such as antagonistic activities against specific receptors. For example, neuropeptide Y Y2 receptor antagonists have been developed for potential therapeutic applications, showcasing the versatility of indole derivatives in biomedical research (Bonaventure et al., 2004).
Antimicrobial and Antitubercular Agents
Hybrids of tetrahydropyrimidine and isatin, compounds with structural features akin to the molecule of interest, have shown promising antibacterial, antifungal, and anti-tubercular activities. This suggests that incorporating indolin and thiophenyl groups into a molecule could potentially enhance its antimicrobial efficacy (Akhaja & Raval, 2012).
Antibacterial Properties
Compounds incorporating oxindoles and thiophenes have been synthesized and found to exhibit potent antibacterial activity against Staphylococcus species, including strains resistant to methicillin. This research area underscores the potential of "N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)isobutyramide" in developing new antibacterial agents, especially for drug-resistant bacterial infections (Shin et al., 2019).
Cancer Treatment
The search for novel anticancer agents has led to the exploration of indole derivatives, including compounds that integrate phosphonate groups with indole-2,3-dione structures. These compounds have shown promising in vitro anticancer activity against various human cancer cell lines, indicating the potential utility of structurally related compounds in cancer research (Tiwari et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Based on the biological activities associated with indole derivatives , the effects could include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, reduced oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, and inhibited cholinesterase activity.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13(2)18(21)19-12-16(17-8-5-11-22-17)20-10-9-14-6-3-4-7-15(14)20/h3-8,11,13,16H,9-10,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEHGRWHGVYWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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